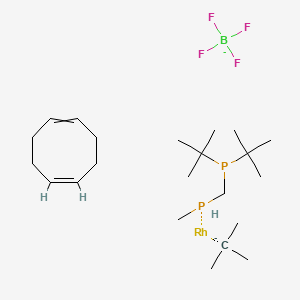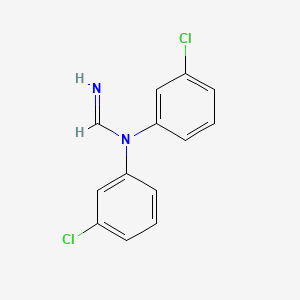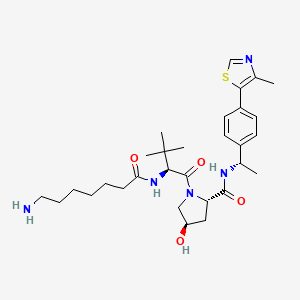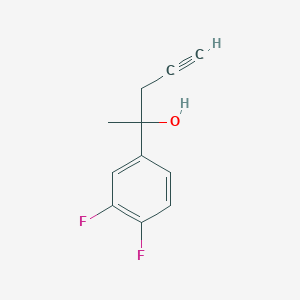
4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with ethoxy and cyclohexylethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 2-cyclohexylethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene, with piperidine and acetic acid as catalysts . The mixture is stirred overnight to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and cyclohexylethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-(2-Cyclohexylethoxy)-3-ethoxybenzoic acid.
Reduction: 4-(2-Cyclohexylethoxy)-3-ethoxybenzyl alcohol.
Substitution: Products will vary based on the nucleophile used.
科学的研究の応用
4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Potential use in the development of new materials and chemical products.
作用機序
The mechanism of action of 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is not fully understood. it is known to interact with various molecular targets and pathways. For example, it has been shown to reduce the expression of Nrf2 mRNA and protein levels, which can enhance the sensitivity of cancer cells to radiation therapy .
類似化合物との比較
Similar Compounds
4-(2-Cyclohexylethoxy)aniline: Known for its radiosensitizing properties.
2-Cyclohexylethanol: Used as a building block in organic synthesis.
4-(3-(2-Cyclohexylethoxy)benzoyl)-piperazine-1-carboxamide: Investigated for its potential as a TEAD inhibitor.
Uniqueness
4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct chemical and biological properties. Its ability to modulate Nrf2 expression and enhance radiosensitivity makes it particularly interesting for medical research.
特性
分子式 |
C17H24O3 |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
4-(2-cyclohexylethoxy)-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C17H24O3/c1-2-19-17-12-15(13-18)8-9-16(17)20-11-10-14-6-4-3-5-7-14/h8-9,12-14H,2-7,10-11H2,1H3 |
InChIキー |
ANUURBUQOGJSHE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)


![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)



![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)


![9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)
![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
